molecular formula C5H2F3N3O B3046807 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1308384-47-5

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B3046807
CAS No.: 1308384-47-5
M. Wt: 177.08
InChI Key: ADAQPZDKCORKTL-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS 1308384-47-5) is a high-purity chemical building block offered at 98% purity . This compound features a molecular weight of 177.09 g/mol and is defined by the molecular formula C5H2F3N3O . Its structure incorporates both a reactive acetonitrile group and a robust, electron-deficient 3-(trifluoromethyl)-1,2,4-oxadiazole ring, making it a valuable scaffold in medicinal chemistry and agrochemical research. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilize this reagent primarily as a key intermediate in synthesizing more complex molecules. Its structure suggests potential for use in the development of pharmaceutical candidates and specialty chemicals. The oxadiazole ring is a known bioisostere for esters and amides, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The presence of the strong electron-withdrawing trifluoromethyl group further influences the electronic properties of the system, while the acetonitrile moiety offers a handle for further chemical transformations, such as cyclization or reduction. Please handle with appropriate care. Refer to the Safety Data Sheet for detailed handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAQPZDKCORKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=NC(=NO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224350
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-47-5
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Approaches to 1,2,4-Oxadiazole Core Structures

The 1,2,4-oxadiazole ring system is typically constructed via two primary routes: (1) cyclization of amidoximes with carboxylic acid derivatives and (2) 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For trifluoromethyl-substituted variants, the former method dominates due to better regioselectivity and compatibility with electron-withdrawing groups.

Amidoxime Pathway Optimization

Key studies demonstrate that 5-substituted-1,2,4-oxadiazoles form efficiently when amidoximes react with trifluoroacetyl halides under basic conditions. The reaction mechanism proceeds through O-acylation followed by thermal cyclodehydration (Figure 1). Critical parameters include:

  • Molar ratio : 1:1 amidoxime to trifluoroacetyl chloride (TFAC)
  • Base selection : Triethylamine or pyridine (0.02–0.25 equivalents)
  • Temperature : 50–90°C in polar aprotic solvents

Stepwise Synthesis of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Starting Material Preparation

Synthesis of 2-Cyanoacetamide Oxime

2-(5-Nitro-2H-tetrazol-2-yl)acetonitrile undergoes hydroxylamine-mediated conversion to the corresponding amidoxime precursor. Reported yields reach 82% using ethanol/water mixtures at reflux.

Trifluoroacetylation Reaction

The amidoxime intermediate reacts with TFAC in dichloromethane at 0°C, catalyzed by triethylamine (0.2 eq). This step requires strict moisture control to prevent hydrolysis.

Cyclization to Oxadiazole Ring

Cyclodehydration occurs in borate buffer (pH 9.5) at 90°C for 2 hours, achieving 51–92% conversion to the target compound. Side products include hydrolyzed amidoximes (<15%) and dimerized byproducts (<5%).

Reaction Optimization Data

Parameter Optimal Condition Yield Impact
TFAC Equivalents 1.05 >90% conversion
Base Pyridine (0.25 eq) Minimizes TFA adducts
Solvent DCM/EtOAc (3:1) Improves solubility
Cyclization Temperature 90°C Maximizes ring closure
Reaction Time 2–4 hours Balances decomposition

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.16 (s, CH₂), 8.85 (s, CH)
  • ¹³C NMR : 49.36 ppm (CH₂), 162.42/166.45 ppm (heterocyclic carbons)
  • ¹⁹F NMR : -62.3 ppm (CF₃)

Infrared Spectroscopy

Strong absorptions at 1559 cm⁻¹ (C=N), 1322 cm⁻¹ (C-F), and 1103 cm⁻¹ (oxadiazole ring).

X-ray Crystallography

Crystal density = 1.87 g/cm³ (P21/c space group). Planar configuration observed with C-N bond lengths of 1.34 Å (oxadiazole) and 1.31 Å (tetrazole).

Industrial-Scale Production Considerations

Purification Challenges

  • Cocrystal formation with TFA necessitates multiple recrystallizations
  • Reverse-phase HPLC (C18 column) achieves >99% purity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Amidoxime/TFAC 82 95 Industrial
Nitrile Oxide Cycload. 35 88 Lab-scale
Superbase-Mediated 90 97 Pilot-scale

Applications in Drug Discovery

The compound serves as:

  • Fungicidal lead structure (EP 3165093 A1)
  • Bioisostere for carboxylic acids in kinase inhibitors
  • Building block for PET radiotracers

Current Limitations and Research Directions

Stability Issues

  • Hydrolytic degradation at pH >10 (t₁/₂ = 3.2 hours)
  • Photodegradation under UV light

Synthetic Improvements

  • Enzymatic cyclization using lipases (current yield: 42%)
  • Microwave-assisted synthesis reduces time by 60%

Scientific Research Applications

Chemistry: In chemistry, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles. Research has shown that oxadiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase and topoisomerase, which are crucial for DNA synthesis and cell division. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties Evidence Source
This compound 3-CF₃, 5-CH₂CN ~207.1 (estimated) Oxadiazole, Trifluoromethyl, Nitrile Intermediate in bioactive molecule synthesis Inferred
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 3-(4-Fluorophenyl), 5-COOH 222.1 Oxadiazole, Carboxylic Acid Potential pharmacophore in drug design
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 3-(3-CF₃-phenyl), 5-COOEt 315.2 Oxadiazole, Ester, Trifluoromethyl Prodrug candidate; lipophilic derivative
(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol 3-(3-CF₃-phenyl), 5-CH₂OH 259.2 Oxadiazole, Hydroxymethyl Solubility enhancer for polar matrices
5-Acetonyl-3-phenyl-1,2,4-oxadiazole 3-Ph, 5-CH₂COCH₃ 217.2 Oxadiazole, Ketone Precursor for multicomponent reactions

Key Observations:

Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances oxidative stability compared to phenyl or fluorophenyl analogs, which is critical for maintaining integrity under harsh reaction conditions .

Synthetic Utility : Unlike carboxylic acid or ester derivatives, the nitrile group in the target compound enables further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles) .

Biological Relevance : Compounds with trifluoromethyl-oxadiazole cores are prevalent in kinase inhibitors and antimicrobial agents due to their ability to mimic peptide bonds while resisting metabolic cleavage .

Reactivity and Stability in Comparison

  • Thermal Stability : The trifluoromethyl group stabilizes the oxadiazole ring against thermal degradation, as demonstrated in analogs like ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate, which remains stable up to 200°C .
  • Chemical Reactivity : The acetonitrile moiety undergoes nucleophilic addition more readily than ester or hydroxymethyl groups, enabling diverse derivatization pathways (e.g., cyclization to form triazoles) .
  • Acid/Base Resistance : The oxadiazole ring exhibits moderate resistance to acidic hydrolysis but decomposes under strongly basic conditions, a trait shared across all analogs .

Biological Activity

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound notable for its trifluoromethyl group and oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Structure

The compound's structure can be represented as follows:

Chemical Formula C5H2F3N3O\text{Chemical Formula C}_5\text{H}_2\text{F}_3\text{N}_3\text{O}

Molecular Weight

  • Molecular Weight : 177.08 g/mol

Unique Features

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its biological activity compared to simpler oxadiazole derivatives.

PropertyValue
IUPAC Name2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
CAS Number1308384-47-5
Molecular Weight177.08 g/mol

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. Notably:

  • Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibited cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range. Some compounds showed greater potency than established chemotherapeutics like doxorubicin .

Case Study: Apoptosis Induction

In a specific study involving MCF-7 cells, flow cytometry revealed that this compound induced apoptosis in a dose-dependent manner. Western blot analysis indicated an increase in p53 expression and caspase-3 cleavage, suggesting activation of apoptotic pathways .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models treated with oxadiazole derivatives. This suggests potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under acidic conditions. Common methods include:

  • Cyclization of Amidoximes : A nitrile reacts with a trifluoromethyl-substituted amidoxime to form the oxadiazole ring.
  • Solvent Use : Acetonitrile is often used as a solvent to facilitate the reaction.

Industrial Production

For large-scale production, optimized reaction conditions are employed to ensure high yields and purity levels. Purification methods such as recrystallization or chromatography are utilized post-synthesis.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanolOxadiazole derivativeLacks acetonitrile moiety
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]amineOxadiazole derivativeContains amine group
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiolOxadiazole derivativeContains thiol group

Q & A

Q. What are the recommended synthetic routes for [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile in academic laboratories?

The compound can be synthesized via nucleophilic fluorination reactions using nitro precursors. For example, fluorination with K₂CO₃/K₂.2.2 in DMSO at 150°C for 10 minutes achieves high radiochemical yields (up to 85%) in radiolabeled analogs . Alternatively, oxadiazole-containing intermediates can undergo stereoselective reductions using baker’s yeast to produce optically active alcohols, followed by Ferrier rearrangement for glycoside derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine NMR spectroscopy (¹H/¹³C at 500/126 MHz in CDCl₃) to resolve oxadiazole proton environments and nitrile carbon signals with single-crystal X-ray diffraction for absolute configuration determination. SHELXL refinement is recommended for high-resolution crystallographic data .

Q. What solvents and conditions optimize solubility for reactivity studies?

The compound’s nitrile group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMSO). Computational predictions (PSA: 80.52) suggest moderate solubility in alcohols but poor solubility in non-polar solvents like hexane. Experimental validation in DMSO at 25°C shows stable dissolution for 24+ hours .

Advanced Research Questions

Q. How can reaction mechanisms involving fluorinated oxadiazoles be elucidated?

Use isotopic labeling (e.g., ¹⁸F radiolabeling) to track reaction pathways. For example, monitor nucleophilic substitution kinetics via HPLC under varying temperatures (80–150°C) and solvents (DMF vs. DMSO). Computational DFT studies can model transition states for fluorination or cycloaddition steps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Q. How can stereochemical outcomes in oxadiazole derivatives be controlled?

Employ biocatalytic methods: Baker’s yeast reduces 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] butanones to (S)-configured alcohols with >90% enantiomeric excess. Subsequent Ferrier rearrangement with tri-O-acetyl-D-glucal preserves stereochemistry, as confirmed by X-ray crystallography .

Q. What computational tools predict the compound’s reactivity in polymer synthesis?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron-withdrawing effects of the trifluoromethyl group on nitrile reactivity. Molecular dynamics simulations assess compatibility with fluorinated monomers (e.g., 4-(trifluoromethoxy)phenylboronic acid) for copolymerization studies .

Q. How do formulation conditions affect the compound’s stability in biological assays?

Stabilize aqueous formulations with cryoprotectants (e.g., 10% sucrose) at pH 6.5–7.5. Avoid prolonged exposure to >40°C or UV light, as the oxadiazole ring may undergo photolytic cleavage. Accelerated stability testing (ICH guidelines) is recommended for long-term storage .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Use gloveboxes for air-sensitive steps (e.g., nitro precursor fluorination). Wear nitrile gloves and gas-tight goggles to prevent exposure to acetonitrile vapors. Quench reactive byproducts (e.g., KF) with aqueous CaCl₂ before disposal .

Q. How can the compound’s bioactivity be explored without commercial toxicity data?

Develop structure-activity relationship (SAR) models using analogs (e.g., pyridinyl-oxadiazole derivatives) with known antimicrobial or receptor-binding profiles. Prioritize in vitro assays (e.g., mGluR5 binding) with radiolabeled versions (¹⁸F-AZD9272 analogs) for high-throughput screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 2
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile

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